molecular formula C20H22N2O5S B2711886 4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone CAS No. 941845-48-3

4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone

Cat. No. B2711886
CAS RN: 941845-48-3
M. Wt: 402.47
InChI Key: BDIVSQMVTPGZKT-UHFFFAOYSA-N
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Description

The compound “4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone” is a complex organic molecule. It contains a methoxyphenyl group, a morpholinylsulfonyl group, and an indolinyl ketone group .

Scientific Research Applications

Synthesis and Derivatization

Facile Derivatizations of Cyanine Dyes

The compound's role is significant in the facile derivatization of heptamethine cyanine dyes, illustrating its utility in creating substituted derivatives through reactions with various agents, thus expanding the scope of dye chemistry and potential applications in imaging and sensing technologies (Strekowski et al., 1992).

Catalytic Transformations

Catalytic Formation of Ketones

The compound is integral to the catalytic formation of ketones from unactivated esters, a method that underscores its importance in synthesizing aryl aryl ketones containing heterocyclic rings. This catalytic approach facilitated by a rhodium complex offers a synthetic pathway to efficiently build related drugs, showcasing the compound's utility in medicinal chemistry (Jingjing Wang et al., 2013).

Nucleophilic Addition Reactions

N-Morpholinomethyl-5-lithiotetrazole Reagent for Synthesis

Demonstrating a novel application in synthetic chemistry, N-Morpholinomethyl-5-lithiotetrazole, related to the compound , serves as a reagent for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles. This method provides a broad substrate scope and functional group tolerance, emphasizing the compound's role in facilitating access to complex structures without relying on cyanide or azide reagents (Panagiotis D Alexakos & D. Wardrop, 2019).

properties

IUPAC Name

(4-methoxyphenyl)-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-17-4-2-15(3-5-17)20(23)22-9-8-16-14-18(6-7-19(16)22)28(24,25)21-10-12-27-13-11-21/h2-7,14H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIVSQMVTPGZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 5-(morpholin-4-ylsulfonyl)indolinyl ketone

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